Cas no 52505-49-4 (2-Nitrothieno[2,3-b]pyridin-3-amine)
![2-Nitrothieno[2,3-b]pyridin-3-amine structure](https://ja.kuujia.com/scimg/cas/52505-49-4x500.png)
2-Nitrothieno[2,3-b]pyridin-3-amine 化学的及び物理的性質
名前と識別子
-
- 2-Nitrothieno[2,3-b]pyridin-3-amine
- AGN-PC-00L9E7
- AK127800
- KB-231861
- Thieno[2,3-b]pyridin-3-amine, 2-nitro-
- SCHEMBL10277398
- XLGOSFJLOCTQOZ-UHFFFAOYSA-N
- DB-365208
- DTXSID30524406
- 3-amino-2-nitrothieno[2,3-b]pyridine
- 52505-49-4
-
- インチ: InChI=1S/C7H5N3O2S/c8-5-4-2-1-3-9-6(4)13-7(5)10(11)12/h1-3H,8H2
- InChIKey: XLGOSFJLOCTQOZ-UHFFFAOYSA-N
- ほほえんだ: C1=CC2=C(N=C1)SC(=C2N)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 195.01035
- どういたいしつりょう: 195.01024758g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 220
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 113Ų
じっけんとくせい
- PSA: 82.05
2-Nitrothieno[2,3-b]pyridin-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1737407-1g |
2-Nitrothieno[2,3-b]pyridin-3-amine |
52505-49-4 | 98% | 1g |
¥5434.00 | 2024-05-10 | |
Chemenu | CM171924-1g |
2-nitrothieno[2,3-b]pyridin-3-amine |
52505-49-4 | 95% | 1g |
$712 | 2024-07-15 | |
Alichem | A029181797-1g |
2-Nitrothieno[2,3-b]pyridin-3-amine |
52505-49-4 | 95% | 1g |
$671.96 | 2023-09-01 | |
Crysdot LLC | CD11110793-1g |
2-Nitrothieno[2,3-b]pyridin-3-amine |
52505-49-4 | 95+% | 1g |
$772 | 2024-07-17 |
2-Nitrothieno[2,3-b]pyridin-3-amine 関連文献
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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6. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
2-Nitrothieno[2,3-b]pyridin-3-amineに関する追加情報
Introduction to 2-Nitrothieno[2,3-b]pyridin-3-amine (CAS No. 52505-49-4)
2-Nitrothieno[2,3-b]pyridin-3-amine (CAS No. 52505-49-4) is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the class of heterocyclic aromatic amines, which are known for their unique electronic properties and potential applications in drug design and advanced materials. The structure of 2-Nitrothieno[2,3-b]pyridin-3-amine consists of a pyridine ring fused with a thiophene ring, with a nitro group (-NO₂) at the 2-position and an amino group (-NH₂) at the 3-position. This combination of functional groups imparts distinctive reactivity and electronic characteristics to the molecule.
Recent studies have highlighted the potential of heterocyclic aromatic amines like 2-Nitrothieno[2,3-b]pyridin-3-amine in various applications. For instance, researchers have explored its role as a precursor in the synthesis of advanced materials such as conductive polymers and metal-organic frameworks (MOFs). The presence of the nitro group introduces electron-withdrawing effects, which can modulate the electronic properties of the molecule, making it suitable for applications in optoelectronics and sensing technologies.
In terms of synthesis, 2-Nitrothieno[2,3-b]pyridin-3-amine can be prepared through a variety of methods, including nucleophilic aromatic substitution and coupling reactions. One notable approach involves the reaction of thienopyridine derivatives with nitration agents under controlled conditions. The synthesis process requires precise control over reaction conditions to ensure high yield and purity of the final product. Recent advancements in catalytic methods have further enhanced the efficiency of these reactions, making them more accessible for large-scale production.
The biological activity of heterocyclic aromatic amines has also been a subject of extensive research. Studies have shown that 2-Nitrothieno[2,3-b]pyridin-3-amine exhibits potential cytotoxicity against certain cancer cell lines, suggesting its role as a lead compound in anticancer drug development. Additionally, its ability to interact with DNA through intercalation or other non-covalent mechanisms has been explored for applications in gene therapy and diagnostics.
From an environmental perspective, understanding the degradation pathways of heterocyclic aromatic amines is crucial for assessing their ecological impact. Recent research has focused on photodegradation and microbial degradation mechanisms of such compounds under various environmental conditions. These studies aim to develop strategies for mitigating their persistence in ecosystems while ensuring sustainable chemical practices.
In conclusion, 2-Nitrothieno[2,3-b]pyridin-3-amine (CAS No. 52505-49-4) is a versatile compound with promising applications across multiple disciplines. Its unique structure and functional groups make it an attractive candidate for further research in drug discovery, materials science, and environmental chemistry. As new findings emerge from ongoing studies, this compound is expected to play an increasingly important role in advancing both scientific knowledge and practical applications.
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